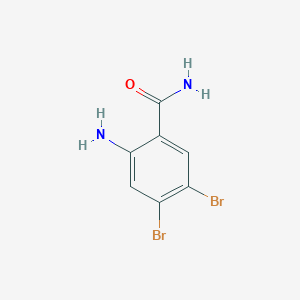
4-Amino-2,3-dimethylazobenzenehydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Amino-2,3-dimethylazobenzenehydrochloride is a chemical compound with the molecular formula C14H16ClN3. It is a yellow solid that is soluble in water, ethanol, and chloroform. This compound is primarily used as a dye and dye intermediate, finding applications in various industries such as textiles, plastics, and inks .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of 4-Amino-2,3-dimethylazobenzenehydrochloride typically involves the diazotization of aniline followed by coupling with a substituted aniline. The general synthetic route is as follows:
Diazotization: Aniline is treated with nitrous acid to form a diazonium salt.
Coupling Reaction: The diazonium salt is then reacted with 2,3-dimethylaniline in the presence of hydrochloric acid to form this compound.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The process involves:
Continuous Flow Reactors: To ensure consistent quality and efficiency.
Purification Steps: Including recrystallization and filtration to obtain the final product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
4-Amino-2,3-dimethylazobenzenehydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro compounds.
Reduction: It can be reduced to form amines.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophiles like acyl chlorides and sulfonyl chlorides are commonly used.
Major Products
Oxidation: Nitro derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
4-Amino-2,3-dimethylazobenzenehydrochloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a dye intermediate.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for potential therapeutic applications due to its chemical properties.
Industry: Utilized in the production of dyes, inks, and plastics
Mecanismo De Acción
The mechanism of action of 4-Amino-2,3-dimethylazobenzenehydrochloride involves its
Propiedades
Fórmula molecular |
C14H16ClN3 |
|---|---|
Peso molecular |
261.75 g/mol |
Nombre IUPAC |
2,3-dimethyl-4-phenyldiazenylaniline;hydrochloride |
InChI |
InChI=1S/C14H15N3.ClH/c1-10-11(2)14(9-8-13(10)15)17-16-12-6-4-3-5-7-12;/h3-9H,15H2,1-2H3;1H |
Clave InChI |
RJDWRIRNIZDETP-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=C1C)N=NC2=CC=CC=C2)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(4-Chlorobenzyl)-7-(thiophen-2-ylmethyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B13141741.png)











![6-Methyl-4-oxo-4,5-dihydro-1H-pyrrolo[3,2-c]pyridine-2-carboxylicacid](/img/structure/B13141813.png)

